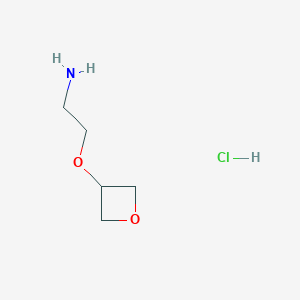
2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of oxetane, a four-membered cyclic ether, and is known for its unique structural properties and reactivity. This compound is of interest in various fields of scientific research, including medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring . The reaction conditions often require moderate heating and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol (t-BuOH) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the amine group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine (Br2) for bromination, meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation, and sodium hydride (NaH) for deprotonation . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the oxetane ring can lead to brominated derivatives, while epoxidation can introduce epoxide groups .
Aplicaciones Científicas De Investigación
2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride involves its interaction with molecular targets through its oxetane ring and amine group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-(Oxetan-3-yl)ethan-1-amine: This compound is similar in structure but lacks the hydrochloride group.
2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride: This compound has a sulfonyl chloride group instead of an amine group, leading to different reactivity and applications.
Uniqueness
Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C5H12ClNO2 |
|---|---|
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
2-(oxetan-3-yloxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-1-2-8-5-3-7-4-5;/h5H,1-4,6H2;1H |
Clave InChI |
FBZZETGHBICHCW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)
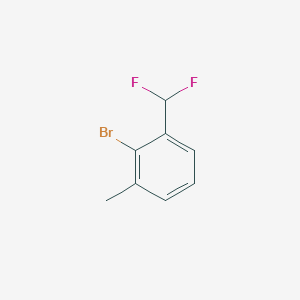
![1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone](/img/structure/B13583778.png)


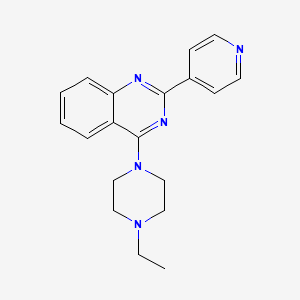
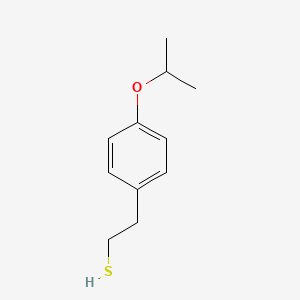
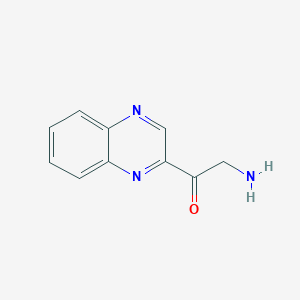
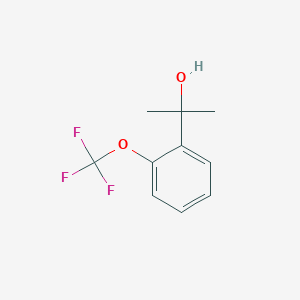
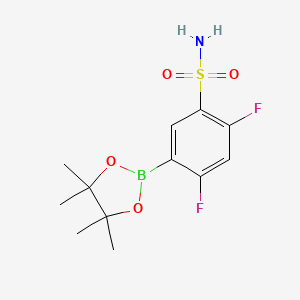
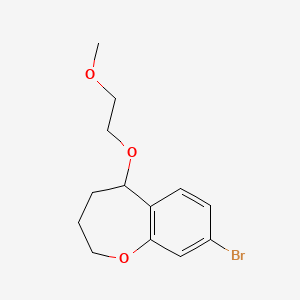
![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)
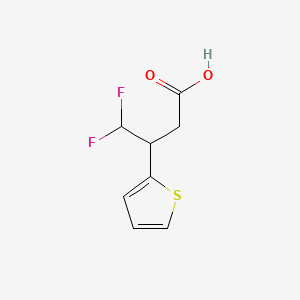
![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
